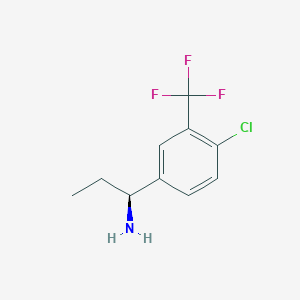

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

Descripción

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine featuring a 4-chloro-3-(trifluoromethyl)phenyl substituent attached to a propan-1-amine backbone. The S-configuration of the stereocenter is critical for its biological activity, as stereochemistry often influences receptor binding and pharmacokinetics . The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance lipophilicity and metabolic stability, while the primary amine (-NH₂) provides a site for hydrogen bonding or salt formation. This compound is of interest in medicinal chemistry, particularly in the development of targeted therapies.

Propiedades

Fórmula molecular |

C10H11ClF3N |

|---|---|

Peso molecular |

237.65 g/mol |

Nombre IUPAC |

(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine |

InChI |

InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m0/s1 |

Clave InChI |

CYJAYLQLXUPPJP-VIFPVBQESA-N |

SMILES isomérico |

CC[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N |

SMILES canónico |

CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions, often using a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine may involve more scalable and cost-effective methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Enzymatic Catalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of hydroxyl or amino derivatives.

Aplicaciones Científicas De Investigación

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at receptor sites.

Pathway Modulation: Influencing biochemical pathways involved in cellular processes.

Comparación Con Compuestos Similares

Cinacalcet Hydrochloride

Structure : (R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride .

Key Differences :

- Stereochemistry : Cinacalcet has an R -configured naphthylethyl group, contrasting with the S -configuration in the target compound.

- Substituents : Cinacalcet includes a naphthalene ring and a tertiary amine, whereas the target compound has a primary amine and lacks the naphthalene moiety.

Biological Relevance : Cinacalcet is a calcimimetic used to treat hyperparathyroidism, highlighting how structural variations (e.g., naphthalene addition) alter therapeutic targets.

1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine Hydrochloride

Structure : Cyclopropane ring substituted with 4-chloro-3-(trifluoromethyl)phenyl and amine groups .

Key Differences :

- Backbone : Cyclopropane ring introduces rigidity compared to the flexible propane chain in the target compound.

- Molecular Weight: Smaller (235.63 g/mol vs. Applications: Cyclopropane-containing amines are explored for CNS disorders due to enhanced blood-brain barrier penetration.

Sorafenib Tosylate

Structure : Contains a 4-chloro-3-(trifluoromethyl)phenyl urea linkage and pyridinecarboxamide .

Key Differences :

- Functional Groups : Urea and carboxamide groups enable kinase inhibition (e.g., VEGFR, RAF), absent in the target compound.

- Complexity : Larger molecular weight (637.00 g/mol) due to tosylate and heterocyclic moieties.

Therapeutic Use : Approved as an anticancer agent (Nexavar®), demonstrating the importance of urea linkages in kinase targeting.

(S)-1-(4-Chlorophenyl)-N,N-Dimethylethan-1-amine

Structure: Dimethylamino group and 4-chlorophenyl substituent . Key Differences:

- Substituents : Lacks the trifluoromethyl group and has a tertiary amine.

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The S -configuration in the target compound may optimize receptor binding compared to R -isomers (e.g., Cinacalcet) .

- Electron-Withdrawing Groups : The -CF₃ and -Cl groups enhance stability and ligand-receptor interactions, as seen in Sorafenib’s kinase inhibition .

- Backbone Flexibility : Cyclopropane derivatives (e.g., ) show rigid binding, while propane chains (target compound) allow conformational adaptability.

- Synthetic Feasibility : High yields in quaternary ammonium salt synthesis (e.g., 97% in ) suggest scalable routes for analogs.

Actividad Biológica

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is an organic compound that has gained attention in the field of medicinal chemistry due to its significant biological activity. This compound features a trifluoromethyl group, a chloro substituent, and a primary amine group, which contribute to its unique properties and potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : CHClFN

- Molecular Weight : 237.65 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating interactions with biological membranes and enzymes.

Research indicates that (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine interacts with various enzymes and proteins, influencing metabolic pathways. Notably, the trifluoromethyl group significantly enhances binding affinity to biological targets, allowing for both active site binding and allosteric modulation of enzyme functions.

Interaction Studies

The compound has shown potential in binding to several biological targets, which may include:

- Enzymes : Modulation of enzymatic activities through competitive inhibition or allosteric effects.

- Proteins : Influencing protein-protein interactions critical for various cellular processes.

Therapeutic Potential

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine has been investigated for its therapeutic effects, particularly in the context of:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit selective activity against pathogens such as Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group in enhancing biological efficacy .

Case Studies

A notable study examined the biological activity of related compounds, revealing that derivatives containing the trifluoromethyl group demonstrated improved antichlamydial activity compared to those lacking this substituent. This underscores the significance of electron-withdrawing groups in enhancing pharmacological properties .

Comparative Analysis with Similar Compounds

To better understand the implications of structural variations on biological activity, a comparative analysis is presented below:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine | Shorter carbon chain | Enhanced reactivity due to shorter alkyl chain |

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)butan-1-amine | Longer carbon chain | Potentially different pharmacokinetics |

| 1-(4-Chloro-3-(trifluoromethyl)phenyl)methanamine | Lacks propan chain | Simpler structure may lead to different biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.